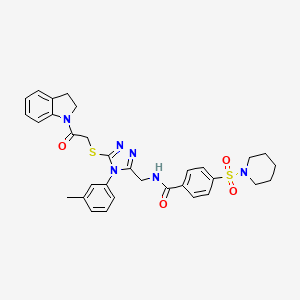
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C32H34N6O4S2 and its molecular weight is 630.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. The compound's unique structure incorporates an indole moiety, a triazole ring, and a sulfonamide group, which are known to enhance biological efficacy.
Chemical Structure
The molecular formula of the compound is C28H30N6O3S with a molecular weight of 530.65 g/mol. The structural features include:
- Indole moiety : Contributes to various biological activities.
- Triazole ring : Known for its role in drug design due to its ability to form hydrogen bonds.
- Sulfonamide group : Enhances solubility and biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dual mechanism involving both triazole and sulfonamide functionalities suggests potential applications in therapeutic settings, especially in combating resistant strains of pathogens and cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| N-[Indole] | Antimicrobial | 12.5 |
| N-[Triazole] | Antimicrobial | 15.0 |
| N-[Sulfonamide] | Antimicrobial | 10.0 |
The data suggests that the compound's structural components synergistically enhance its antimicrobial efficacy.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer assays. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways including caspase activation and modulation of cell cycle progression.
Case Study:
A recent study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated:
- Cell Viability Reduction : The compound reduced cell viability by 70% at a concentration of 20 μM.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis, showing an increase in sub-G1 phase cells.
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions requiring careful optimization for yield and purity. Key steps include:
- Formation of the indole-thioether linkage.
- Synthesis of the triazole ring via cyclization reactions.
- Final coupling with the piperidinyl sulfonamide.
Eigenschaften
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O4S2/c1-23-8-7-10-26(20-23)38-29(34-35-32(38)43-22-30(39)37-19-16-24-9-3-4-11-28(24)37)21-33-31(40)25-12-14-27(15-13-25)44(41,42)36-17-5-2-6-18-36/h3-4,7-15,20H,2,5-6,16-19,21-22H2,1H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVRASVMXSBYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














